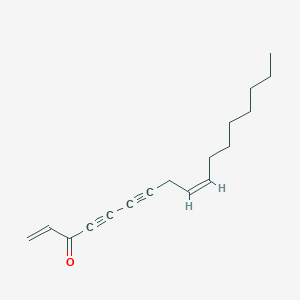
Falcarinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Falcarinone is a ynone.
Wissenschaftliche Forschungsanwendungen
Inhibition of Nitric Oxide Synthase
Falcarinone, along with other polyacetylenes like panaxynol and falcarindiol, has been found to inhibit nitric oxide synthase (iNOS). This inhibition is crucial in the context of certain inflammatory diseases where the overproduction of nitric oxide by iNOS contributes to the disease pathology. In particular, this compound and its related compounds have shown a marked reduction in nitrite production, a direct result of iNOS inhibition (Wang et al., 2000).
Induction of Antioxidant and Phase 2 Drug-Metabolizing Enzymes
This compound has been observed to induce the expression of antioxidant enzymes and phase 2 drug-metabolizing enzymes in liver cells. This induction is mediated through the Nrf2/ARE pathway, which plays a critical role in cellular defense against oxidative and electrophilic stress. Such properties suggest that this compound might exhibit chemopreventive activity (Ohnuma et al., 2009).
Impact on Cell Proliferation
This compound and related polyacetylenes have shown differential effects on cell proliferation, especially in intestinal cells. These compounds, at specific concentrations, can inhibit the growth of both normal and cancerous intestinal cells. The research suggests that the presence of a hydroxyl group at a specific position in this compound could be important for its activity. This finding is significant in understanding the potential anticancer properties of this compound (Purup et al., 2009).
Anti-inflammatory Properties
This compound has shown potent effects in attenuating intestinal inflammation, even more effectively than some known natural compounds. This action is partly due to its ability to regulate proinflammatory gene expression and upregulate protective enzymes like heme oxygenase-1. Such properties make this compound a candidate for further exploration in inflammatory diseases treatment (Stefanson & Bakovic, 2018).
Synthesis and Chemical Studies
The synthesis of this compound has been a subject of interest, with studies reporting methods for its practical synthesis. Understanding the synthesis of this compound is essential for its potential application in various fields, including pharmaceuticals (McLaughlin et al., 2010).
Autophagy and Cancer Cell Death
This compound has been studied for its role in inducing autophagy and contributing to cell death in breast cancer cells. Its ability to induce endoplasmic reticulum stress and interact with cancer drug pathways presents an avenue for potential therapeutic applications in cancer treatment (Lu et al., 2017).
Suppression of Dendritic Cell Maturation
This compound affects the function of dendritic cells, which are crucial in regulating the immune response. This compound has been found to suppress the maturation of these cells, suggesting potential uses in treating autoimmune or allergic diseases (Mitsui et al., 2010).
Effect on Gut Microbiota
This compound's impact on gut microbiota composition, particularly in the context of colorectal cancer, has been explored. Its effect on the microbial community could be related to its antineoplastic properties, providing insights into the role of diet and microbiota in cancer prevention (Kobaek-Larsen et al., 2018).
Eigenschaften
Molekularformel |
C17H22O |
|---|---|
Molekulargewicht |
242.36 g/mol |
IUPAC-Name |
(9Z)-heptadeca-1,9-dien-4,6-diyn-3-one |
InChI |
InChI=1S/C17H22O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h4,10-11H,2-3,5-9,12H2,1H3/b11-10- |
InChI-Schlüssel |
UQEBOJRXTNLPKZ-KHPPLWFESA-N |
Isomerische SMILES |
CCCCCCC/C=C\CC#CC#CC(=O)C=C |
SMILES |
CCCCCCCC=CCC#CC#CC(=O)C=C |
Kanonische SMILES |
CCCCCCCC=CCC#CC#CC(=O)C=C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




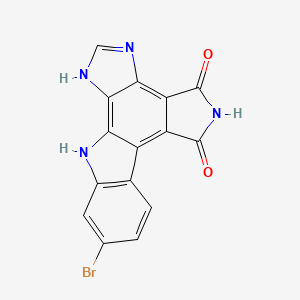
![4-Methyl-2,7-diphenyl-8H-pyrido[2,3-d]pyrimidin-5-one](/img/structure/B1231022.png)
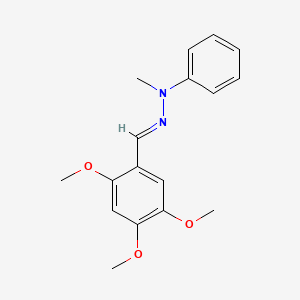
![N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B1231024.png)
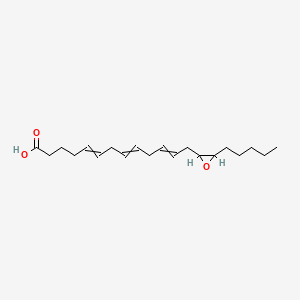
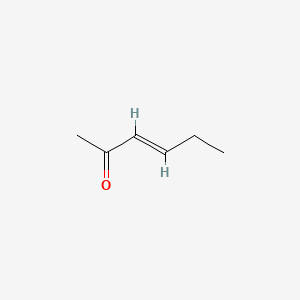



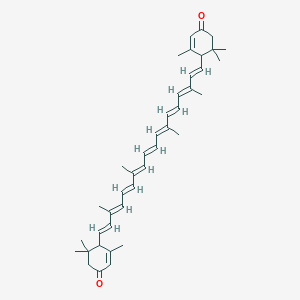

![(3Z,7E,11E)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione](/img/structure/B1231042.png)
